2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
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Overview
Description
2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a complex organic compound that belongs to the class of benzo[e][1,2,3]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, oxazole, and thiadiazine precursors. The synthesis may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the oxazole ring to the benzene derivative: This step may involve nucleophilic substitution or coupling reactions.
Formation of the thiadiazine ring: This can be done through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Modulating receptor activity: By binding to receptors, it can either activate or inhibit signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine
- 4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
Uniqueness
2-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of oxazole and thiadiazine rings, along with the phenyl and methyl substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-17-10-6-7-13-20(17)25-26-22(18(2)31-25)16-28-27-24(19-11-4-3-5-12-19)21-14-8-9-15-23(21)32(28,29)30/h3-15H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBSACZEOYIMTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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